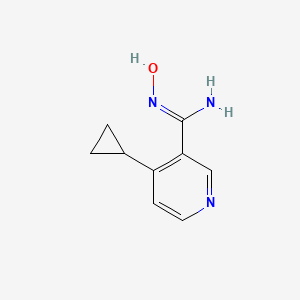
4-Cyclopropyl-N-hydroxynicotinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of nicotinic acid and features a cyclopropyl group attached to the nitrogen atom of the hydroxynicotinimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-hydroxynicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Hydroxylation: The hydroxylation of the nicotinic acid derivative is carried out using hydroxylamine or its derivatives under controlled conditions.
Amidation: The final step involves the formation of the amidine group, which can be achieved through the reaction of the hydroxylated intermediate with appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
4-Cyclopropyl-N-hydroxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
4-Cyclopropyl-N-hydroxynicotinimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Cyclopropyl-N-hydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity. The hydroxyl and amidine groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-Hydroxynicotinimidamide: Lacks the cyclopropyl group, which may result in different biological activity and chemical reactivity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinic acid moiety, leading to distinct properties and applications.
Nicotinamide: A simpler derivative of nicotinic acid without the cyclopropyl and hydroxyl groups.
Uniqueness
4-Cyclopropyl-N-hydroxynicotinimidamide is unique due to the presence of both the cyclopropyl and hydroxynicotinimidamide moieties. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
4-cyclopropyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(12-13)8-5-11-4-3-7(8)6-1-2-6/h3-6,13H,1-2H2,(H2,10,12) |
InChI 键 |
DDTUNEFKLIQLFI-UHFFFAOYSA-N |
手性 SMILES |
C1CC1C2=C(C=NC=C2)/C(=N/O)/N |
规范 SMILES |
C1CC1C2=C(C=NC=C2)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















